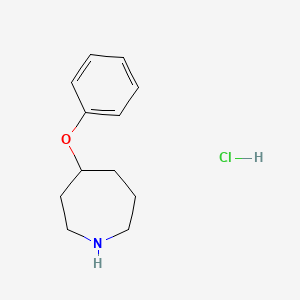
4-Phenoxyazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxyazepane hydrochloride is a versatile chemical compound used in various scientific research applications. It is known for its unique properties, making it valuable in fields such as drug discovery, organic synthesis, and material science.
Métodos De Preparación
The preparation of 4-Phenoxyazepane hydrochloride involves several synthetic routes and reaction conditions. One method includes the following steps: alkylation, substitution, reduction, and chlorination. This method is suitable for industrial production, with a total yield of about 70% and a purity of 99% . The process involves using cycloheximide as a raw material and obtaining the final product through the mentioned steps under mild conditions .
Análisis De Reacciones Químicas
4-Phenoxyazepane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Phenoxyazepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Medicine: It is used in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenoxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in drug discovery, it may interact with specific receptors or enzymes to exert its effects .
Comparación Con Compuestos Similares
4-Phenoxyazepane hydrochloride can be compared with other similar compounds, such as:
4-Chlorophenylhydrazine hydrochloride: Used in similar synthetic applications but with different reactivity and properties.
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Used in the production of pharmaceutical intermediates with different synthetic routes and conditions.
These comparisons highlight the uniqueness of this compound in terms of its specific properties and applications.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
4-phenoxyazepane;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
Clave InChI |
VDFOHYVLCIJCGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCNC1)OC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


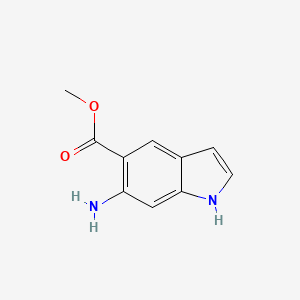
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
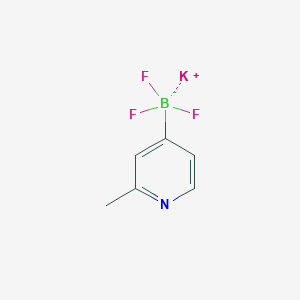

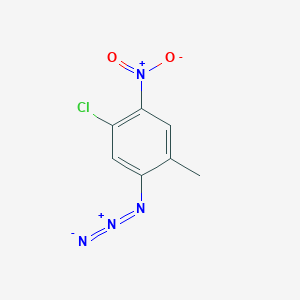
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)

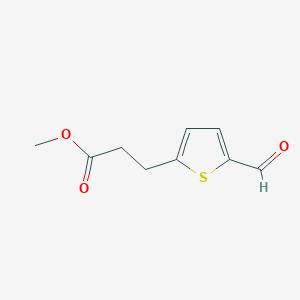
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
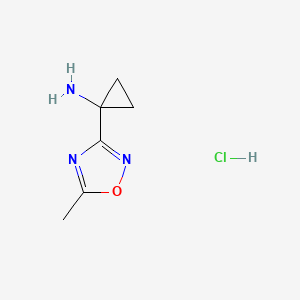

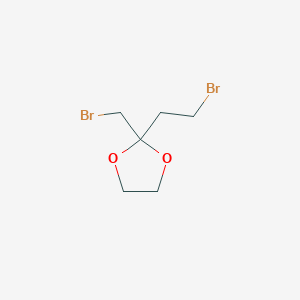
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
